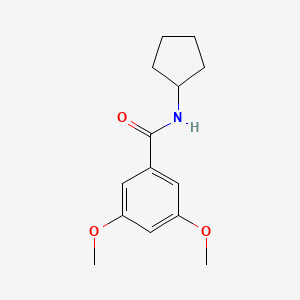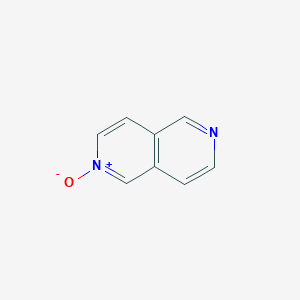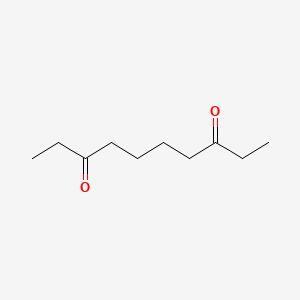
3,8-Decanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone groups located at the 3rd and 8th positions of the decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,8-Decanedione can be synthesized through several methods. One common approach involves the oxidation of 3,8-decanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3,8-decanediol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Decanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Decanoic acid.
Reduction: 3,8-decanediol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
3,8-Decanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism by which 3,8-Decanedione exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,9-Decanedione: Another diketone with ketone groups at the 2nd and 9th positions.
3,5-Decanedione: A diketone with ketone groups at the 3rd and 5th positions.
Uniqueness: 3,8-Decanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and applications. Compared to other diketones, it may offer distinct advantages in certain synthetic and industrial processes due to its stability and reactivity profile.
Propriétés
Numéro CAS |
2955-63-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
decane-3,8-dione |
InChI |
InChI=1S/C10H18O2/c1-3-9(11)7-5-6-8-10(12)4-2/h3-8H2,1-2H3 |
Clé InChI |
ZFWAUDWSFKXHEO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
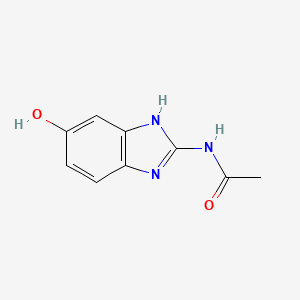
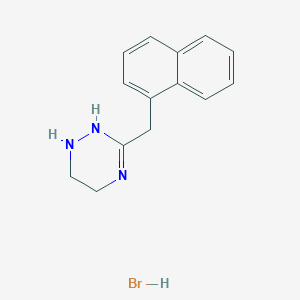
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
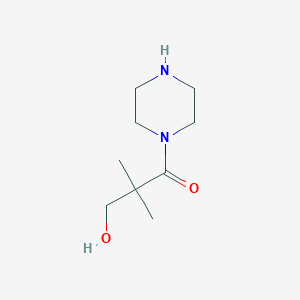
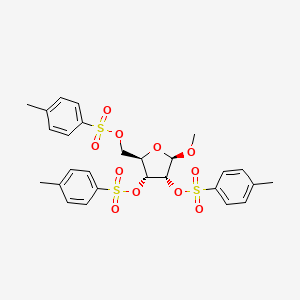
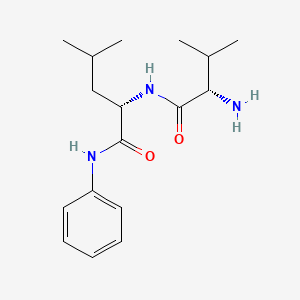
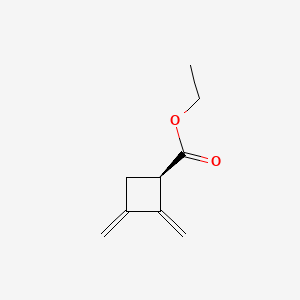
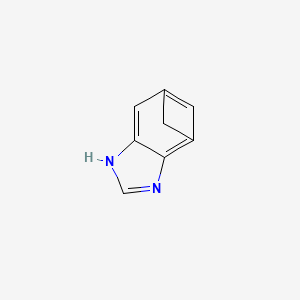
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
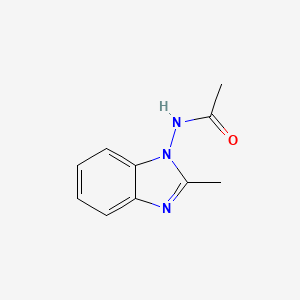
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
